molecular formula C13H15NO B11899102 1-Butylisoquinolin-3(2H)-one CAS No. 62420-70-6

1-Butylisoquinolin-3(2H)-one

Cat. No.: B11899102
CAS No.: 62420-70-6
M. Wt: 201.26 g/mol
InChI Key: POKTVBKVSDOELW-UHFFFAOYSA-N
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Description

1-Butylisoquinolin-3(2H)-one is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, and this compound is characterized by a butyl group attached to the nitrogen atom of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butylisoquinolin-3(2H)-one can be synthesized through several methods. One common approach involves the reaction of isoquinoline with butyl halides under basic conditions to introduce the butyl group. The reaction typically proceeds as follows:

    Reactants: Isoquinoline, butyl halide (e.g., butyl bromide), base (e.g., potassium carbonate)

    Conditions: Reflux in an appropriate solvent (e.g., acetonitrile) for several hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-Butylisoquinolin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Isoquinoline N-oxides

    Reduction: Tetrahydroisoquinoline derivatives

    Substitution: Various substituted isoquinolines depending on the electrophile used

Scientific Research Applications

1-Butylisoquinolin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Butylisoquinolin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would vary based on the biological context and the specific derivatives of the compound being studied.

Comparison with Similar Compounds

    Isoquinoline: The parent compound of 1-Butylisoquinolin-3(2H)-one, lacking the butyl group.

    1-Methylisoquinolin-3(2H)-one: Similar structure but with a methyl group instead of a butyl group.

    1-Ethylisoquinolin-3(2H)-one: Contains an ethyl group instead of a butyl group.

Uniqueness: this compound is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain may enhance its lipophilicity, potentially affecting its interaction with biological membranes and its overall pharmacokinetic properties.

Properties

CAS No.

62420-70-6

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-butyl-2H-isoquinolin-3-one

InChI

InChI=1S/C13H15NO/c1-2-3-8-12-11-7-5-4-6-10(11)9-13(15)14-12/h4-7,9H,2-3,8H2,1H3,(H,14,15)

InChI Key

POKTVBKVSDOELW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2C=CC=CC2=CC(=O)N1

Origin of Product

United States

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